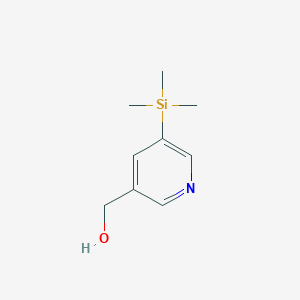

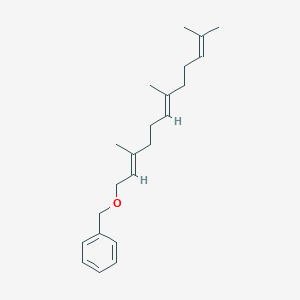

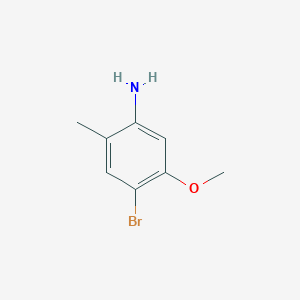

![molecular formula C6H4N2O2S B116816 1H-チエノ[3,2-d]ピリミジン-2,4-ジオン CAS No. 16233-51-5](/img/structure/B116816.png)

1H-チエノ[3,2-d]ピリミジン-2,4-ジオン

概要

説明

Thienopyrimidine derivatives, including thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Thieno[2,3-d]pyrimidine derivatives and thieno[3,2-d]pyrimidine derivatives have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .

Synthesis Analysis

Thienopyrimidine derivatives are synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction . A series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized, and their structure confirmed by 1 H NMR, 13 C NMR, and HR-MS .Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidine derivatives are synthesized via different methods . For instance, a green approach to the synthesis of this pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S 8, and formamide has been reported .科学的研究の応用

癌治療: 非小細胞肺癌

1H-チエノ[3,2-d]ピリミジン-2,4-ジオン: 誘導体は、非小細胞肺癌細胞の増殖に関与するd-Dopachrome タウトメラーゼ (D-DT)の阻害剤として同定されています。 化合物5dなどの阻害剤は、MAPK パスウェイの不活性化による細胞周期停止を誘導することで、2D および 3D 細胞培養の両方でこれらの癌細胞の増殖を抑制することが示されています .

抗癌剤開発: EZH2 阻害

チエノ[3,2-d]ピリミジン誘導体は、遺伝子発現のエピジェネティックな調節に重要な役割を果たすタンパク質であるEnhancer of Zeste Homolog 2 (EZH2)の強力な阻害剤として合成されてきました。 12eなどの化合物は、リンパ腫細胞株に対して有意な抗腫瘍活性を示し、アポトーシスを誘導し、細胞遊走を阻害します .

抗癌活性: 前立腺癌

一部のチエノ[3,2-d]ピリミジン誘導体は、前立腺癌細胞株に対して有望な抗癌活性を示しています。 これらの化合物は、サブマイクロモル範囲でIC50 値を示し、治療薬としての可能性を示唆しています .

農業における雑草防除

農業分野では、特定のチエノ[2,3-d]ピリミジン-2,4-ジオン誘導体が、効果的な雑草防除剤として発見されています。 例えば、化合物6gは、低い適用率で優れた雑草防除スペクトルを示し、トウモロコシ作物に対して比較的安全です .

抗菌活性: 抗結核剤

チエノ[2,3-d]ピリミジン誘導体は、抗マイコバクテリア活性について評価されています。 13bおよび29eなどの化合物は、マイコバクテリアに対して非常に良好な活性を示し、抗結核剤としての可能性を示唆しています .

分子ドッキングと抗癌スクリーニング

チエノ[3,2-d]ピリミジン誘導体は、NCI 60 細胞株の抗癌スクリーニングのために、分子ドッキングによって事前に選択されています。 このアプローチにより、注目すべき抗癌活性を示す化合物が特定され、選択的な抗癌剤の開発のための構造活性相関に関する洞察が得られました .

薬理学的研究: キナーゼ阻害

チエノ[3,2-d]ピリミジン誘導体は、プリンと構造的に類似しており、特にキナーゼ阻害剤として薬理学的研究にとって魅力的です。 これらの化合物は、さまざまな酵素や経路を阻害することができ、癌治療における細胞間コミュニケーションの問題に対する潜在的な解決策を提供します .

創薬: プリンの構造類似体

チエノ[3,2-d]ピリミジン含有化合物は、構造的および等電子的特性により、創薬においてプリンの類似体として使用されています。 それらは医薬品に組み込まれ、有意な薬理学的特性を示しています .

作用機序

Target of Action

The primary targets of 1H-thieno[3,2-d]pyrimidine-2,4-dione are the homologous cytokines macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2) . These proteins play key roles in cancers, with their overexpression observed in several cancer types .

Mode of Action

1H-thieno[3,2-d]pyrimidine-2,4-dione binds to the active site of MIF tautomerase, interfering with its biological activity . This compound acts as a potent inhibitor of MIF2 tautomerase, with a high selectivity over MIF .

Biochemical Pathways

The compound’s interaction with MIF and MIF2 affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis.

Pharmacokinetics

One derivative of the compound was noted to have sufficient water solubility for further studies , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .

Safety and Hazards

将来の方向性

Thienopyrimidine derivatives continue to attract great interest due to their wide variety of interesting biological activities . They are frequently used chemical scaffolds in drug development . The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents have been proposed .

生化学分析

Biochemical Properties

1H-thieno[3,2-d]pyrimidine-2,4-dione has been found to inhibit d-Dopachrome Tautomerase (D-DT) activity, a key enzyme involved in certain cancers . This compound interacts with the active site of the enzyme, interfering with its biological activity .

Cellular Effects

In cellular models, 1H-thieno[3,2-d]pyrimidine-2,4-dione has been shown to suppress the proliferation of non-small cell lung cancer cells . This effect can be attributed to the induction of cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway .

Molecular Mechanism

The molecular mechanism of 1H-thieno[3,2-d]pyrimidine-2,4-dione involves binding to the active site of D-DT, thereby inhibiting its tautomerase activity . This inhibition leads to a decrease in the proliferation of certain cancer cells .

特性

IUPAC Name |

1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFVXBQPQCSSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427606 | |

| Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16233-51-5 | |

| Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives interesting for BPH treatment?

A1: 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives have shown promising results as α1-adrenoceptor antagonists. These receptors play a role in the smooth muscle contraction of the prostate gland. By blocking these receptors, these compounds can help relax the prostate and relieve urinary symptoms associated with BPH [, ].

Q2: How does the structure of these compounds influence their selectivity for different α1-adrenoceptor subtypes?

A2: Research suggests that modifications to the 1H-thieno[3,2-d]pyrimidine-2,4-dione core structure can significantly impact its affinity for various α1-adrenoceptor subtypes (α1A, α1B, and α1D) [, ]. For example, A-131701, a derivative with a specific benz[e]isolindole substituent, demonstrates high selectivity for α1A and α1D over α1B. This selectivity is crucial for minimizing cardiovascular side effects often associated with non-selective α1-adrenoceptor antagonists []. Similarly, fiduxosin, another derivative with a different substituent, also exhibits preferential antagonism for α1A and α1D over α1B, indicating its potential for uroselectivity [].

Q3: What are the advantages of developing uroselective α1-adrenoceptor antagonists like A-131701 and fiduxosin?

A3: Uroselectivity is highly desirable in BPH treatment to minimize side effects. Since α1B-adrenoceptors are primarily found in blood vessels, selective antagonists like A-131701 and fiduxosin, which target α1A and α1D receptors found predominantly in the prostate, offer a safer alternative [, ]. This targeted action leads to effective symptom relief with a lower risk of blood pressure fluctuations and other cardiovascular side effects [, ].

Q4: What in vivo studies support the use of these compounds for BPH?

A4: Studies in anesthetized dogs have demonstrated that compounds like A-131701 effectively block epinephrine-induced increases in intraurethral pressure, a key indicator of BPH-related urinary obstruction [, ]. Furthermore, these studies also showed a significantly reduced impact on blood pressure compared to non-selective α1-adrenoceptor antagonists [, ]. This supports the uroselectivity of these compounds and their potential for safe and effective BPH treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

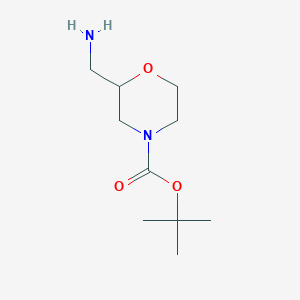

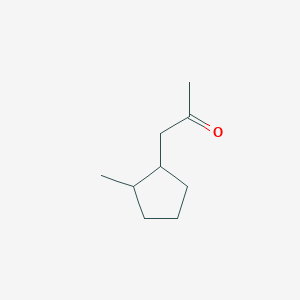

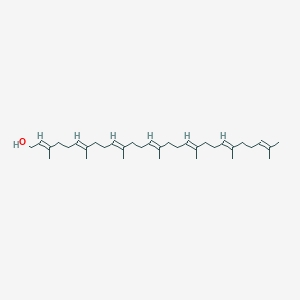

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)